molecular formula C25H24N4O4 B2556606 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide CAS No. 899974-37-9

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2556606
CAS No.: 899974-37-9
M. Wt: 444.491
InChI Key: ZNMIJNKMWWTREX-UHFFFAOYSA-N
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Description

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is an organic compound with a complex structure that includes a piperazine ring, a benzhydryl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a nitrophenyl derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would include the careful control of temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Shares the piperazine ring but lacks the benzhydryl and nitrophenyl groups.

    4-Nitrophenylpiperazine: Contains the nitrophenyl group but lacks the benzhydryl group.

    Benzhydrylpiperazine: Contains the benzhydryl group but lacks the nitrophenyl group.

Uniqueness

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-24(26-21-11-13-22(14-12-21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMIJNKMWWTREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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